![molecular formula C6H8N2O4 B7731433 Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate CAS No. 63760-88-3](/img/structure/B7731433.png)
Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate
Overview
Description
“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” is a chemical compound with the molecular formula C6H8N2O4 . It is also known by its IUPAC name, methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” can be represented by the SMILES notation: COC(=O)CC1C(=O)NC(=O)N1 . This notation provides a way to represent the molecule’s structure using ASCII strings.Physical And Chemical Properties Analysis
“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” has a molecular weight of 172.14 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Inhibitor of Metalloproteinase MMP12
“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” and its analogues have been identified as inhibitors of metalloproteinase MMP12 . Metalloproteinases are a superfamily of proteinases (enzymes) whose numbers have increased dramatically in recent years . They are believed to be important in a plethora of physiological disease processes that involve tissue remodelling such as embryonic development, bone formation, and uterine remodelling during menstruation .
Pharmaceutical Compositions
This compound is used in the preparation of pharmaceutical compositions . These compositions are used in therapy and are believed to be important in the processing, or secretion, of biologically important cell mediators, such as tumour necrosis factor (TNF); and the post-translational proteolysis processing, or shedding, of biologically important membrane proteins .
Synthesis of Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids
“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” is used in the synthesis of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids . These hybrids have shown promising antibacterial activity .
Antibacterial Activity
The thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids synthesized using “Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” have shown significant antibacterial activity . Some of these compounds possess minimum inhibitory concentration (MIC) = 3.91 mg/L and their antibacterial activity was similar to or higher than the activity of used reference drugs such as oxacillin and cefuroxime .
Non-Toxicity
These compounds were found to be non-toxic at concentrations close to their antibacterial effect . This makes them potential candidates for further development as antibacterial agents.
Chemical Modification
“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” is a compound that offers wide possibilities for chemical modification . This makes it a valuable compound in the field of medicinal chemistry.
Safety and Hazards
“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-12-4(9)2-3-5(10)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRQTHKSKXPEHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415393 | |
Record name | methyl (2,5-dioxoimidazolidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate | |
CAS RN |
63760-88-3 | |
Record name | methyl (2,5-dioxoimidazolidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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